

Molecular weight and formula of 4-(4-Fluorophenyl)benzotrile

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)benzotrile

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An In-depth Technical Guide to 4-(4-Fluorophenyl)benzotrile

Abstract: This technical guide provides a comprehensive overview of **4-(4-Fluorophenyl)benzotrile**, a pivotal biaryl compound with significant applications in medicinal chemistry and materials science. The document details its fundamental chemical and physical properties, outlines a robust synthetic protocol via Suzuki-Miyaura coupling, and describes standard analytical techniques for its characterization. Furthermore, it explores the compound's role as a key intermediate in the development of novel therapeutics and advanced materials, supported by field-proven insights and authoritative references. This guide is intended for researchers, chemists, and professionals in drug discovery and organic synthesis who require a detailed understanding of this versatile molecule.

Core Chemical Identity and Physicochemical Properties

4-(4-Fluorophenyl)benzotrile, also known by its IUPAC name, is a biaryl molecule where a fluorophenyl group is attached to a benzotrile moiety. The presence of the cyano ($-C\equiv N$) group and the fluorine atom significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in synthetic chemistry.^[1]

Molecular Structure

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the para-position (position 4), and the other is substituted with a fluorine atom,

also at the para-position (position 4').

Caption: Chemical Structure of **4-(4-Fluorophenyl)benzonitrile**.

Key Identifiers and Properties

A summary of the essential quantitative data for **4-(4-Fluorophenyl)benzonitrile** is provided below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₈ FN	[2][3][4]
Molecular Weight	197.21 g/mol	[2][3][4]
CAS Number	10540-31-5	[2][3][4][5]
IUPAC Name	4-(4-fluorophenyl)benzonitrile	[4]
Appearance	White to off-white crystalline solid	N/A
Melting Point	112-116 °C	[2][3][5][6]
Boiling Point	329.6 ± 25.0 °C (Predicted)	[3][5]
Density	1.19 ± 0.1 g/cm ³ (Predicted)	[3][5]
Canonical SMILES	<chem>C1=CC(=CC=C1C2=CC=C(C=C2)C#N)F</chem>	[4]
InChIKey	URIGWZMDTRKUSJ-UHFFFAOYSA-N	[4]

Synthesis and Purification

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[7]

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki reaction facilitates the formation of a carbon-carbon bond between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate.^{[7][8]} The catalytic cycle involves three key steps:

- **Oxidative Addition:** The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 4-bromobenzonitrile).
- **Transmetalation:** The organic group from the activated boronic acid (e.g., 4-fluorophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.^[7]
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.^[8]

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)benzonitrile

This protocol describes a representative synthesis using 4-bromobenzonitrile and 4-fluorophenylboronic acid.

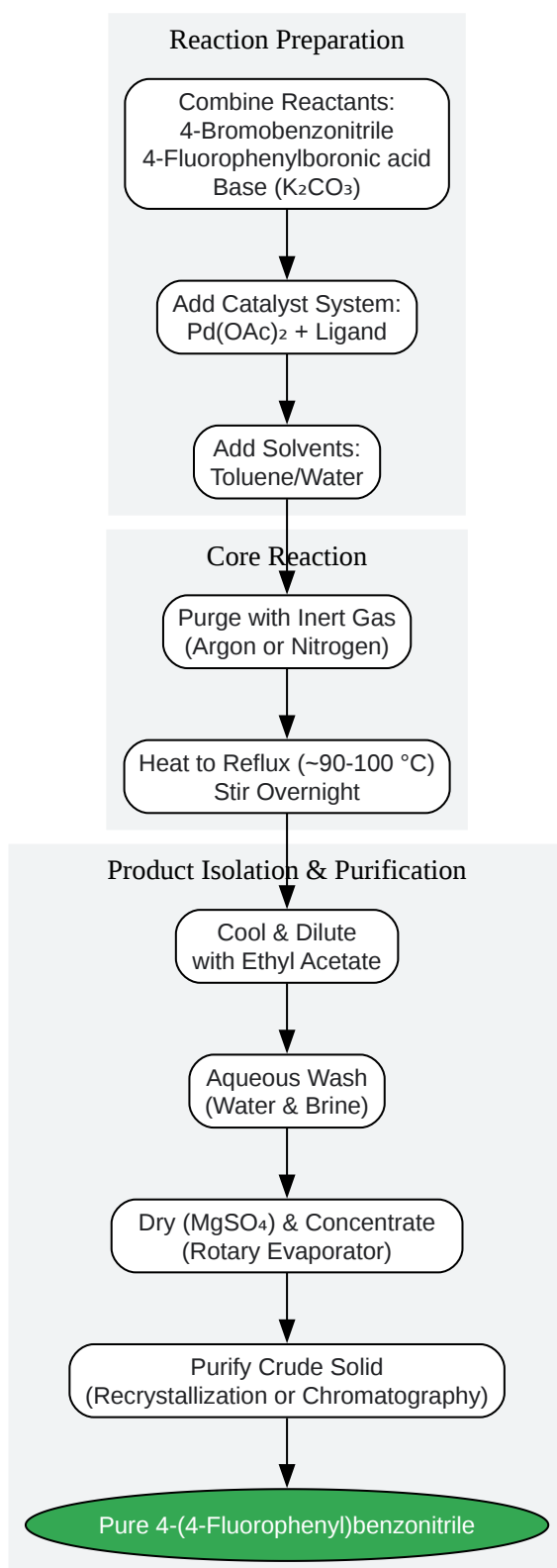
Materials:

- 4-Bromobenzonitrile
- 4-Fluorophenylboronic acid
- Palladium(II) acetate [Pd(OAc)₂]
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium carbonate (K₂CO₃) or another suitable base
- Toluene and Water (solvent system)
- Ethyl acetate (for extraction)

- Brine (for washing)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Catalyst Addition:** Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- **Solvent Addition:** Add a 4:1 mixture of toluene and water.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.



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Caption: Workflow for the Suzuki-Miyaura synthesis of **4-(4-Fluorophenyl)benzonitrile**.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical methods.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show complex signals in the aromatic region (typically 7.0-8.0 ppm). The protons on both rings will appear as doublets or multiplets due to coupling with adjacent protons and, for the fluorinated ring, coupling with the ¹⁹F nucleus.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 10 distinct signals for the 13 carbon atoms due to molecular symmetry. The nitrile carbon appears characteristically downfield (~118-120 ppm), while the carbon attached to the fluorine will show a large C-F coupling constant.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong, sharp absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A strong band in the region of 1250-1150 cm⁻¹ corresponds to the C-F stretch.^{[9][10]}
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (197.21).^[4]

Applications in Research and Development

The unique structural features of **4-(4-Fluorophenyl)benzotrile** make it a highly sought-after intermediate in diverse fields.

Drug Discovery and Medicinal Chemistry

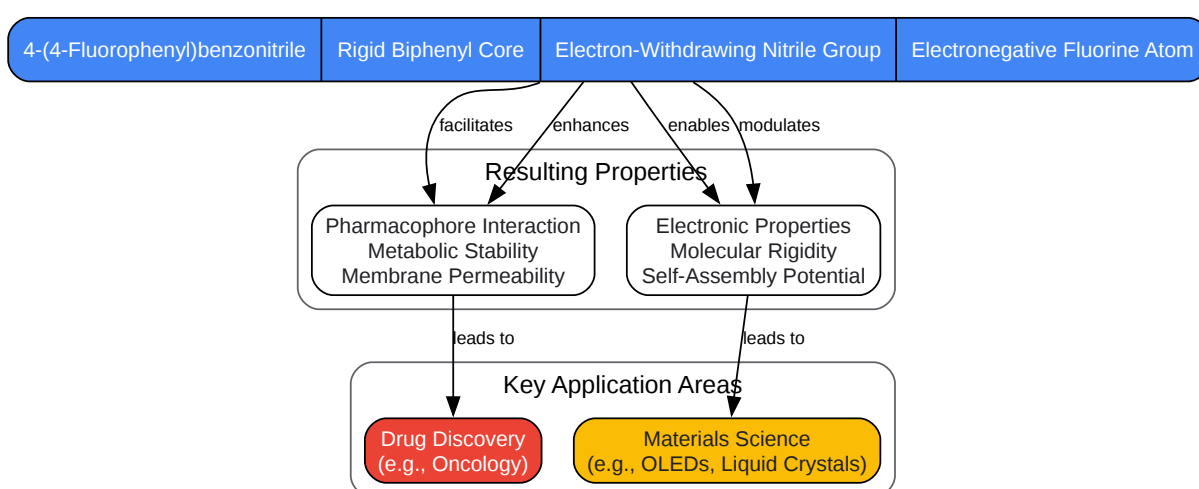
The benzotrile motif is a known pharmacophore, and its derivatives are explored as inhibitors for various enzymes and receptors.^{[11][12]} The fluorine atom often enhances metabolic stability and membrane permeability, improving the pharmacokinetic profile of drug candidates.^[1]

- **Menin-MLL Inhibitors:** Derivatives of **4-(4-Fluorophenyl)benzotrile** have been instrumental in the structure-based design of potent and orally bioavailable inhibitors of the Menin-MLL interaction, a key target in certain types of leukemia. The small molecule inhibitor VTP50469 is a notable example derived from this structural class.[1]
- **Enzyme Inhibition:** The nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens and can serve as a hydrogen bond acceptor, enabling strong interactions with biological targets.[13]

Materials Science

The rigid, rod-like structure of this biaryl compound is advantageous for applications in advanced materials.

- **Liquid Crystals:** Its structural rigidity and aromatic character make it a candidate for inclusion in liquid crystal mixtures used in display technologies.[1]
- **Organic Light-Emitting Diodes (OLEDs):** The compound can serve as a building block for more complex organic molecules used in the development of efficient and stable materials for OLEDs.[1]



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Caption: Relationship between the structural features of **4-(4-Fluorophenyl)benzotrile** and its applications.

Safety and Handling

4-(4-Fluorophenyl)benzotrile requires careful handling in a laboratory setting. It is classified as an irritant and is very toxic to aquatic life with long-lasting effects.[5]

Hazard Class	GHS Statement
Skin Irritation	H315: Causes skin irritation.
Eye Damage	H318: Causes serious eye damage.
Respiratory Irritation	H335: May cause respiratory irritation.
Aquatic Hazard	H410: Very toxic to aquatic life with long lasting effects.

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
- Avoid breathing dust or fumes.[5]
- Prevent release into the environment.[5]
- In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

Conclusion

4-(4-Fluorophenyl)benzotrile is a compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its functional

groups, establishes it as a fundamental building block in both pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation technologies and therapeutics.

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